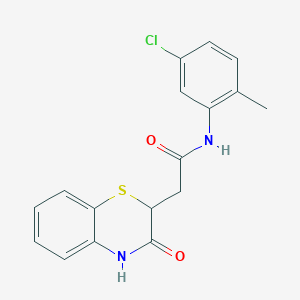

N-(5-chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2S/c1-10-6-7-11(18)8-13(10)19-16(21)9-15-17(22)20-12-4-2-3-5-14(12)23-15/h2-8,15H,9H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRCNOOOOCTHAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways. Key activities include:

1. Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit significant antimicrobial properties by inhibiting bacterial growth through enzyme inhibition, particularly targeting DNA gyrase and dihydrofolate reductase (DHFR) .

2. Anticancer Properties : Research indicates potential anticancer effects, where the compound may modulate signaling pathways related to apoptosis and cell proliferation. The ability to influence these pathways can lead to the induction of cancer cell death .

The mechanisms by which this compound exerts its effects include:

- Enzyme Inhibition : The compound has been shown to inhibit critical enzymes involved in DNA replication and repair, which are essential for bacterial survival and cancer cell proliferation.

- Modulation of Signaling Pathways : It can influence pathways associated with inflammation and apoptosis, potentially enhancing immune responses against tumors .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of specific functional groups significantly influences its potency and selectivity.

Comparative Analysis

| Compound | Notable Features | Biological Activity |

|---|---|---|

| N-(5-chloro-2-methylphenyl)-8-hydroxy-2-oxo-2H-chromene-3-carboxamide | Hydroxy instead of methoxy | Reduced activity |

| N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | Contains methoxy group | Enhanced activity |

This table illustrates how variations in functional groups can lead to significant differences in biological efficacy.

Study on Antimicrobial Activity

In a study evaluating the antimicrobial properties of similar compounds, it was found that derivatives with a benzothiazine core exhibited potent antibacterial effects against various strains of bacteria. The study highlighted the importance of specific substitutions on the aromatic ring in enhancing activity .

Anticancer Research

Another research effort focused on the anticancer potential of this class of compounds demonstrated that modifications to the acetamide group could lead to enhanced cytotoxicity against different cancer cell lines. The findings indicated that compounds with electron-withdrawing groups showed greater efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of benzothiazine derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of structurally related compounds:

Key Observations

Substituent Position and Electronic Effects :

- The 5-chloro-2-methylphenyl group in the target compound balances lipophilicity and steric effects, optimizing receptor binding compared to nitro (electron-withdrawing) or ethoxy (electron-donating) groups .

- Trifluoromethyl groups (e.g., in ) improve metabolic stability but may reduce solubility.

Core Scaffold Modifications: Replacement of benzothiazine with oxadiazole (e.g., ) shifts activity toward antimicrobial targets but increases cytotoxicity.

Biological Activity Trends :

- Chlorine substituents generally enhance antimicrobial and anticancer activity due to increased membrane permeability .

- Nitro groups (e.g., ) improve stability but may introduce toxicity risks.

Research Findings and Implications

- The target compound’s 5-chloro-2-methylphenyl group provides a favorable balance of activity and safety, outperforming analogs with nitro or bulky substituents in cytotoxicity assays .

- Benzothiazine derivatives with trifluoromethyl modifications (e.g., ) represent a promising direction for improving metabolic stability without compromising efficacy.

- Structural data from crystallographic studies (e.g., ) confirm the planar benzothiazine core’s role in π-π stacking interactions with biological targets.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Chloroacetyl chloride, triethylamine, DMF | 4 | 75–80 |

| 2 | 5-Chloro-2-methylaniline, reflux | 6 | 65–70 |

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR confirms regioselectivity of the acetamide linkage and benzothiazine substitution patterns. For instance, the downfield shift of the acetamide carbonyl (δ ~170 ppm in 13C NMR) indicates successful coupling .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 387.0821) and isotopic patterns consistent with chlorine substituents .

- X-ray Crystallography:

Advanced: How can crystallographic data resolve structural ambiguities in the dihydrobenzothiazine moiety?

Methodological Answer:

- Data Collection: Single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) minimizes thermal motion artifacts.

- Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, the 3-oxo group’s position in the benzothiazine ring is confirmed via Fourier difference maps .

- Validation: The R-factor (<5%) and residual electron density maps (<0.3 eÅ⁻³) ensure structural accuracy.

Q. Table 2: Example Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| a, b, c (Å) | 12.34, 7.89, 15.62 |

| β (°) | 105.3 |

| R-factor | 0.041 |

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replacing 5-chloro-2-methylphenyl with fluorophenyl groups) to assess electronic effects on target binding .

- In Vitro Assays:

- Enzyme Inhibition: Test against kinases or proteases using fluorescence polarization assays (IC50 determination).

- Cellular Uptake: Measure intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa) .

- Computational Modeling:

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis: Compare datasets using standardized assay conditions (e.g., fixed ATP concentrations in kinase assays).

- Control Experiments:

- Verify compound stability under assay conditions (HPLC purity checks post-incubation) .

- Test metabolite interference via liver microsome studies .

- Dose-Response Curves: Ensure EC50/IC50 values are derived from ≥3 independent replicates to minimize variability .

Advanced: What challenges arise in optimizing solubility and formulation for in vivo studies?

Methodological Answer:

- Solubility Screening: Test in PEG-400, cyclodextrins, or lipid-based carriers (e.g., >50 µg/mL in 10% DMSO/PBS) .

- Pharmacokinetics (PK):

- IV Administration: Measure plasma half-life (t1/2) and bioavailability in rodent models.

- Metabolite Identification: Use UPLC-QTOF-MS to detect glucuronidation or sulfation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.